

Synthetic RAD16-I Peptide: A Technical Guide to Commercial Sources, Purity, and Application

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Compound of Interest

Compound Name: RAD16-I

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources, purity standards, and analytical methodologies for the synthetic peptide **RAD16-I**. **RAD16-I**, also known as RADA16-I, is a self-assembling peptide that forms a hydrogel scaffold mimicking the native extracellular matrix, making it a valuable tool in tissue engineering, regenerative medicine, and 3D cell culture. This guide is intended to assist researchers in sourcing high-quality **RAD16-I** and employing appropriate methods for its characterization.

Commercial Availability of Synthetic RAD16-I

The procurement of synthetic **RAD16-I** can be approached through two primary channels: direct purchase from suppliers offering it as a catalog product or through custom synthesis services. Custom synthesis provides the flexibility to specify purity levels, counter-ions, and other modifications to meet the stringent requirements of specific research applications.

Below is a summary of notable commercial suppliers. Please note that pricing is often available upon request and can vary based on quantity, purity, and any requested modifications.

Supplier/Service	Product Name/Service	Stated Purity	Notes
JPT Peptide Technologies	RADA16 Peptide (RAD16-I)	> 90% (Trial Grade, HPLC/MS)	Offers the peptide as a catalog item. Custom synthesis for higher purity is also available. [1]
Bachem	RAD16-I	Not explicitly stated for catalog item; high purity is emphasized.	A well-established supplier of research-grade peptides with rigorous quality control. [2]
MedchemExpress	RAD16-I	Purity and documentation available.	Offers the peptide and provides custom synthesis services. [3]
Corning	PuraMatrix™ Peptide Hydrogel	Not specified for the peptide itself.	PuraMatrix™ is a commercially available hydrogel formulation of RAD16-I. [4] [5] [6]
Sigma-Aldrich (Merck)	Corning® PuraMatrix™ Peptide Hydrogel	Not specified for the peptide itself.	Distributor of the PuraMatrix™ hydrogel.
Thermo Fisher Scientific	Custom Peptide Synthesis	Crude to >98%	Offers custom synthesis of RAD16-I to desired purity levels.
CPC Scientific	Custom Peptide Synthesis	80% up to 99%	Specializes in synthetic peptide manufacturing and can produce RAD16-I with various modifications.

AAPPTec	Custom Peptide Synthesis	Immunological Grade to 98% or greater	Provides custom peptides at various purity levels suitable for a range of applications.
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Assessing the Purity of Synthetic RAD16-I: A Methodological Overview

Ensuring the purity of synthetic **RAD16-I** is critical for the reproducibility and validity of experimental results. A comprehensive analysis of a synthetic peptide involves not only determining the percentage of the target peptide but also characterizing impurities, quantifying the peptide content, and identifying the nature of counter-ions. The following section details the key experimental protocols for these assessments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. This technique separates the target peptide from impurities based on hydrophobicity.

Methodology:

- Column: A C18 column is typically used for peptide separations.
- Mobile Phase: A gradient of two solvents is employed.
 - Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low to a high concentration of Solvent B is run to elute the peptide and any impurities from the column.
- Detection: The elution profile is monitored by UV absorbance at 214 nm (for the peptide bond) and 280 nm (for aromatic residues, though **RAD16-I** lacks these).

- **Quantification:** The purity is calculated as the ratio of the area of the main peptide peak to the total area of all peaks in the chromatogram.

Identity Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring it matches the theoretical mass of **RAD16-I**.

Methodology:

- **Ionization Techniques:** Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.
- **Analysis:** The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized peptide. The resulting spectrum should show a prominent peak corresponding to the expected molecular weight of **RAD16-I** (1712.9 g/mol).

Peptide Content by Amino Acid Analysis (AAA)

Amino acid analysis is a quantitative technique to determine the absolute amount of peptide in a lyophilized powder, which also contains water and counter-ions.

Methodology:

- **Hydrolysis:** The peptide is hydrolyzed into its constituent amino acids by treatment with 6 M HCl at an elevated temperature.
- **Separation and Quantification:** The resulting amino acid mixture is separated by ion-exchange chromatography or reverse-phase HPLC after derivatization. The amount of each amino acid is quantified and compared to a known standard.
- **Calculation:** The total peptide content is calculated based on the known amino acid sequence of **RAD16-I**.

Water Content Determination

Lyophilized peptides are hygroscopic and will contain a certain amount of water. The Karl Fischer titration is the most accurate method for determining the water content.

Methodology:

- Principle: This method is based on the quantitative reaction of water with an iodine and sulfur dioxide solution in the presence of a base and an alcohol.
- Procedure: A known amount of the peptide sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically.

Counter-ion Analysis

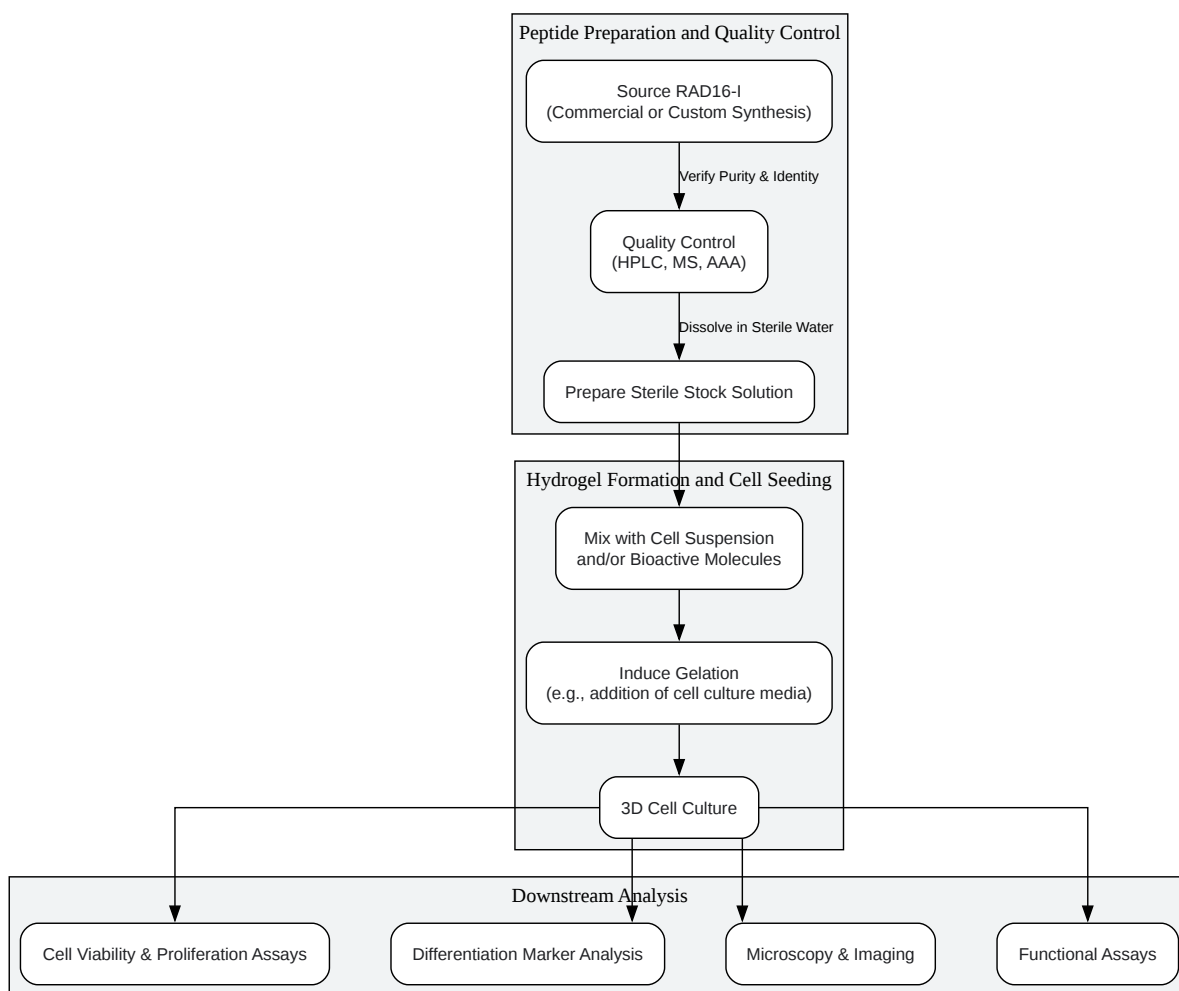
Synthetic peptides are typically isolated as salts, with trifluoroacetate (TFA) being a common counter-ion from the purification process. Ion chromatography is a reliable method for quantifying the counter-ion content.

Methodology:

- Principle: Ion chromatography separates ions based on their charge.
- Procedure: The peptide sample is dissolved in a suitable solvent and injected into the ion chromatograph. The concentration of the counter-ion is determined by comparing the peak area to a standard curve.

Logical Workflow for Utilizing RAD16-I in 3D Cell Culture

RAD16-I's primary function is to self-assemble into a hydrogel that provides a three-dimensional scaffold for cell culture and tissue engineering. The peptide itself does not have a direct signaling role but rather creates a permissive environment for cellular processes. The following diagram illustrates a typical experimental workflow.



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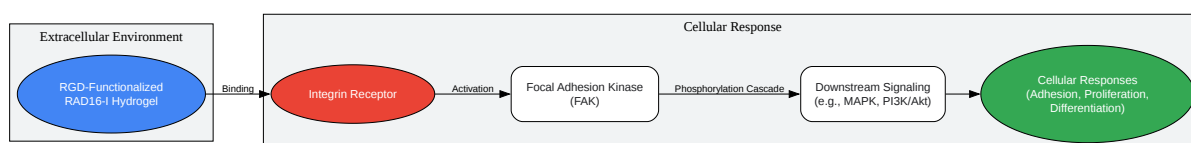
Caption: Experimental workflow for the use of **RAD16-I** in 3D cell culture applications.

Signaling Context of RAD16-I

It is important to note that **RAD16-I** is primarily a structural biomaterial. In its unmodified form, it does not possess specific signaling motifs that actively engage cellular receptors to initiate intracellular signaling cascades. Its biological effects are largely attributed to the physical and mechanical cues provided by the hydrogel scaffold, which can influence cell adhesion, morphology, proliferation, and differentiation.

However, the versatility of solid-phase peptide synthesis allows for the incorporation of bioactive peptide sequences into the **RAD16-I** backbone. A common modification is the inclusion of the Arg-Gly-Asp (RGD) sequence, which is a well-known ligand for integrin receptors. By functionalizing **RAD16-I** with RGD, the resulting hydrogel can directly engage integrin signaling pathways, thereby promoting cell adhesion and influencing downstream cellular processes.

The following diagram illustrates the conceptual relationship between functionalized **RAD16-I** and a generic integrin signaling pathway.



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Caption: Conceptual diagram of RGD-functionalized **RAD16-I** engaging integrin signaling.

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